2,4-Diaminopentanoate

Description

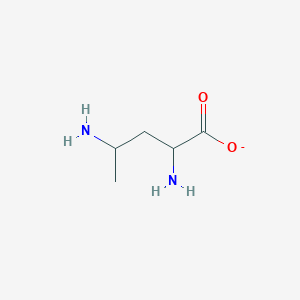

Structure

3D Structure

Properties

Molecular Formula |

C5H11N2O2- |

|---|---|

Molecular Weight |

131.15 g/mol |

IUPAC Name |

2,4-diaminopentanoate |

InChI |

InChI=1S/C5H12N2O2/c1-3(6)2-4(7)5(8)9/h3-4H,2,6-7H2,1H3,(H,8,9)/p-1 |

InChI Key |

PCEJMSIIDXUDSN-UHFFFAOYSA-M |

SMILES |

CC(CC(C(=O)[O-])N)N |

Canonical SMILES |

CC(CC(C(=O)[O-])N)N |

Origin of Product |

United States |

Biological Occurrence and Distribution

Presence in Anaerobic Microorganisms

2,4-Diaminopentanoate is primarily found in anaerobic microorganisms, which thrive in oxygen-deprived environments. Its presence is linked to specific metabolic routes that allow these organisms to derive energy from amino acids. The compound is an intermediate in pathways that degrade amino acids like ornithine and lysine (B10760008). The metabolism of this compound is facilitated by the enzyme this compound dehydrogenase (2,4-DAPDH), which catalyzes its oxidative deamination. nih.gov This enzyme has been identified and characterized in several anaerobic bacteria, highlighting the importance of this compound in their central metabolism. nih.govkyoto-u.ac.jp

One notable example is the thermophilic (heat-loving) anaerobic bacterium, Fervidobacterium nodosum. nih.govdsmz.de In this organism, this compound dehydrogenase is involved in the oxidative ornithine degradation pathway. nih.gov The enzyme from F. nodosum is notable for its stability at high temperatures, with optimal activity observed at 85°C. nih.govcore.ac.uk

Identification in Specific Bacterial Genera (e.g., Clostridium)

The genus Clostridium is particularly significant in the study of this compound metabolism. Several species within this genus are known to utilize amino acids for energy through fermentation processes, often referred to as Stickland reactions.

Clostridium sticklandii is a well-studied model organism for this type of metabolism. d-nb.info Research has shown that C. sticklandii metabolizes ornithine through a pathway where this compound is a key intermediate. d-nb.infonih.gov In this pathway, ornithine is first converted to this compound, which is then acted upon by this compound dehydrogenase to produce 2-amino-4-oxopentanoate (B13344484). nih.govresearchgate.net This series of reactions is a critical part of the bacterium's energy-yielding process. The enzyme responsible for this conversion, 2,4-diaminopentanoic acid C4 dehydrogenase, has been purified and characterized from clostridial species. nih.gov

Role as a Microbial Metabolite

As a microbial metabolite, this compound is an integral component of specific amino acid fermentation pathways. frontiersin.org Its primary role is to serve as an intermediate in the catabolism of D-ornithine and lysine. d-nb.inforesearchgate.net

In the oxidative ornithine degradation pathway, D-ornithine is converted to (2R,4S)-2,4-diaminopentanoate. nih.govd-nb.info The enzyme this compound dehydrogenase then catalyzes the NAD(P)+-dependent oxidative deamination of this intermediate to form 2-amino-4-oxopentanoate, ammonia (B1221849), and NAD(P)H. nih.govacs.org This reaction is a pivotal step that channels the carbon skeleton of ornithine into central metabolism, ultimately leading to the production of compounds like alanine (B10760859) and acetyl-CoA, which can be used for energy generation. d-nb.infoacs.org

This metabolic capability allows anaerobic bacteria like Clostridium and Fervidobacterium to utilize amino acids as their primary source of carbon and energy, which is particularly advantageous in protein-rich anaerobic environments such as the gut or certain soil ecosystems. frontiersin.orgnih.gov

Interactive Data Table: Occurrence of this compound Metabolism

| Organism | Type | Metabolic Pathway | Key Enzyme |

| Clostridium sticklandii | Anaerobe | Ornithine Fermentation/Degradation | This compound Dehydrogenase |

| Fervidobacterium nodosum | Anaerobe, Thermophile | Oxidative Ornithine Degradation | This compound Dehydrogenase |

Precursors and Substrate Utilization in Biological Synthesis

The primary precursor for the biological synthesis of this compound is D-ornithine . nih.govwikipedia.org In the context of anaerobic environments, certain clostridia utilize ornithine as a substrate in a process known as the Stickland reaction, which involves the coupled oxidation and reduction of amino acids to generate energy. asm.org L-ornithine, derived from the urea (B33335) cycle or arginine degradation, can be converted to D-ornithine by an ornithine racemase, priming it for entry into the specific fermentation pathway that leads to this compound. asm.orgcreative-proteomics.com

Ornithine Fermentation Pathway Intermediates

The anaerobic degradation of ornithine proceeds through a series of intermediates, with this compound being a central molecule. The pathway, as elucidated in organisms like Clostridium sticklandii, involves the following key steps:

L-Ornithine is first isomerized to D-ornithine . asm.org

D-ornithine is then converted to (2R,4S)-2,4-diaminopentanoate . nih.govwikipedia.org

This is followed by the oxidative deamination of (2R,4S)-2,4-diaminopentanoate to 2-amino-4-oxopentanoate (AKP). wikipedia.orgnih.gov

Finally, 2-amino-4-oxopentanoate is cleaved into acetyl-CoA and D-alanine . illinois.edu

This pathway highlights the role of this compound as a critical link between the initial substrate, ornithine, and the subsequent products that can be further metabolized to generate ATP.

Enzymatic Steps in this compound Formation

The conversion of D-ornithine to this compound is catalyzed by a single, complex enzyme.

The key enzyme responsible for the formation of this compound is D-ornithine 4,5-aminomutase (OAM). nih.govwikipedia.org This enzyme belongs to the family of isomerases, specifically intramolecular transferases that move amino groups. wikipedia.org It catalyzes the reversible 1,2-rearrangement of the terminal amino group of D-ornithine to the adjacent carbon, yielding (2R,4S)-2,4-diaminopentanoate. nih.govmdpi.com

The mechanism of ornithine aminomutase is a fascinating example of radical-based catalysis. nih.govmdpi.com The reaction is initiated by the binding of the substrate, D-ornithine, to the enzyme. nih.gov This binding event triggers the homolytic cleavage of the Co-C bond in the adenosylcobalamin cofactor, generating a highly reactive 5'-deoxyadenosyl radical (Ado•) and cob(II)alamin. nih.govport.ac.uk

The Ado• radical then abstracts a hydrogen atom from the substrate, which is bound to the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor, initiating the radical rearrangement. The rearrangement is thought to proceed through a cyclic azacyclopropylcarbinyl radical intermediate. nih.gov Following the rearrangement, a hydrogen atom is returned to the product-like radical from 5'-deoxyadenosine, regenerating the Ado• radical. The final product, (2R,4S)-2,4-diaminopentanoate, is then released. nih.gov

Ornithine aminomutase is a rare example of an enzyme that requires two vitamin-derived cofactors for its activity: adenosylcobalamin (AdoCbl, a form of vitamin B12) and pyridoxal phosphate (PLP, vitamin B6). wikipedia.orgmdpi.com

Adenosylcobalamin (AdoCbl): This cofactor is essential for generating the radical species necessary to initiate the rearrangement reaction. mdpi.com The enzyme facilitates a remarkable ~10¹²-fold rate enhancement for the homolysis of the Co-C bond. researchgate.netubc.ca

Pyridoxal Phosphate (PLP): The substrate, D-ornithine, forms a Schiff base (external aldimine) with PLP. nih.gov This binding not only positions the substrate correctly in the active site but also helps to stabilize the radical intermediates formed during the reaction. mdpi.com

The reaction is absolutely dependent on the presence of both cofactors. nih.gov

| Cofactor | Abbreviation | Primary Function | Mechanistic Role |

|---|---|---|---|

| Adenosylcobalamin | AdoCbl | Radical Generation | Undergoes homolytic cleavage of the Co-C bond to produce a 5'-deoxyadenosyl radical, which initiates the rearrangement. nih.govport.ac.uk |

| Pyridoxal Phosphate | PLP | Substrate Binding and Stabilization | Forms a Schiff base with D-ornithine and stabilizes the radical intermediates. nih.govmdpi.com |

The conversion catalyzed by ornithine aminomutase is highly stereospecific. The enzyme specifically acts on D-ornithine to produce (2R,4S)-2,4-diaminopentanoate . nih.govwikipedia.org This stereochemical control is crucial for the subsequent steps in the metabolic pathway, as the next enzyme, this compound dehydrogenase, also exhibits stereospecificity for the (2R,4S) isomer. nih.gov The precise arrangement of amino acid residues in the active site of ornithine aminomutase ensures the correct orientation of the substrate and the stereochemically controlled formation of the product. mdpi.com

Biosynthetic Pathways and Enzymology

Genetic Basis of Biosynthesis

The biosynthesis of 2,4-diaminopentanoate is intrinsically linked to the anaerobic degradation of L-ornithine, a pathway that has been elucidated through genetic and biochemical studies. A key finding in this field is the discovery of a conserved gene cluster that orchestrates this metabolic process in various anaerobic bacteria. nih.gov

This gene cluster houses the genetic blueprints for the enzymes essential for the conversion of L-ornithine to this compound and its subsequent metabolism. While initially described in members of the Clostridiaceae family, this biosynthetic pathway has been shown to be more widespread among anaerobic bacteria. nih.gov

Research has identified a conserved synteny, or co-localization of genes, in the genomes of bacteria that ferment ornithine. nih.gov This conserved genomic neighborhood points to a coordinated regulation and function of the encoded enzymes. Within this cluster, several key genes have been experimentally identified and characterized:

orr : This gene encodes L-ornithine racemase , the enzyme that catalyzes the initial step in the pathway: the conversion of L-ornithine to its D-isomer. nih.gov

oraE and oraS : These genes encode the two subunits of D-ornithine 4,5-aminomutase (also referred to as D-ornithine aminomutase). nih.govuniprot.org This crucial enzyme, dependent on adenosylcobalamin and pyridoxal (B1214274) phosphate (B84403), catalyzes the 1,2-rearrangement of the terminal amine of D-ornithine to form (2R,4S)-2,4-diaminopentanoate. nih.govwikipedia.org The oraE gene codes for the beta subunit, while the role of the oraS gene product is also under investigation, with some evidence suggesting it may act as an allosteric regulatory subunit for a related enzyme, D-α-lysine 5,6-aminomutase, in Clostridium sticklandii. uniprot.orgoup.com

ord : This gene encodes (2R,4S)-2,4-diaminopentanoate dehydrogenase (DAPDH). nih.govnih.gov This enzyme is responsible for the NAD(P)+-dependent oxidative deamination of (2R,4S)-2,4-diaminopentanoate to produce 2-amino-4-ketopentanoate. nih.govkyoto-u.ac.jp

ortA and ortB : These genes encode the alpha and beta subunits of 2-amino-4-ketopentanoate thiolase , respectively. This enzyme carries out the thiolytic cleavage of 2-amino-4-ketopentanoate with coenzyme A to yield acetyl-CoA and alanine (B10760859). nih.gov

The clustering of these genes ensures the efficient and regulated production of the enzymes required for the entire metabolic sequence. nih.gov Studies have also identified homologous genes in other bacteria, such as the Fnod_1646 gene in Fervidobacterium nodosum Rt17-B1, which encodes a thermostable this compound dehydrogenase. nih.gov

The table below summarizes the key genes involved in the biosynthesis of this compound and its subsequent metabolism.

| Gene Name | Enzyme Encoded | Function in the Pathway | Organism(s) where identified |

| orr | L-ornithine racemase | Converts L-ornithine to D-ornithine. nih.gov | Clostridiaceae and other ornithine-fermenting bacteria. nih.gov |

| oraE | D-ornithine 4,5-aminomutase subunit beta | Catalyzes the conversion of D-ornithine to (2R,4S)-2,4-diaminopentanoate. uniprot.orgnih.gov | Acetoanaerobium sticklandii, Clostridiaceae. nih.govuniprot.org |

| oraS | D-ornithine 4,5-aminomutase subunit | Part of the D-ornithine 4,5-aminomutase complex. nih.govoup.com | Acetoanaerobium sticklandii, Clostridiaceae. nih.govoup.com |

| ord | (2R,4S)-2,4-diaminopentanoate dehydrogenase | Catalyzes the oxidative deamination of (2R,4S)-2,4-diaminopentanoate. nih.govnih.gov | Clostridiaceae, Fervidobacterium nodosum, Rhodococcus sp. T7. nih.govnih.govuniprot.org |

| ortA | 2-amino-4-ketopentanoate thiolase (alpha subunit) | Catalyzes the thiolytic cleavage of 2-amino-4-ketopentanoate. nih.gov | Clostridiaceae and other ornithine-fermenting bacteria. nih.gov |

| ortB | 2-amino-4-ketopentanoate thiolase (beta subunit) | Catalyzes the thiolytic cleavage of 2-amino-4-ketopentanoate. nih.gov | Clostridiaceae and other ornithine-fermenting bacteria. nih.gov |

Catabolic Pathways and Metabolic Interconversions

Oxidative Degradation Pathway of L-Ornithine

In several anaerobic bacteria, such as Clostridium sticklandii, L-ornithine can be metabolized through an oxidative pathway that leads to the formation of 2,4-diaminopentanoate. nih.govnih.gov This pathway is distinct from the Stickland reaction, where pairs of amino acids are used, as ornithine alone can serve as both an electron donor and acceptor. nih.gov

The initial steps of this oxidative route involve:

Racemization: The process begins with the conversion of L-ornithine to its stereoisomer, D-ornithine. This reaction is catalyzed by the enzyme L-ornithine racemase (EC 5.1.1.12). nih.gov

Isomerization: D-ornithine is then converted to (2R,4S)-2,4-diaminopentanoate. This intramolecular rearrangement is catalyzed by D-ornithine aminomutase (EC 5.4.3.5), an enzyme that depends on adenosylcobalamin (a form of vitamin B12) and pyridoxal (B1214274) 5'-phosphate (PLP). nih.govkyoto-u.ac.jp

This sequence of reactions effectively transforms the initial amino acid into the key intermediate, this compound, setting the stage for subsequent energy-yielding steps.

Conversion to 2-Amino-4-oxopentanoate (B13344484)

The next step in the catabolic cascade is the oxidative deamination of this compound. This reaction is catalyzed by the enzyme This compound dehydrogenase (DAPDH) (EC 1.4.1.12). wikipedia.org The enzyme specifically acts on the amino group at carbon 4.

This reaction removes an amino group, releasing ammonia (B1221849) and converting the diamino acid into an amino keto acid, 2-amino-4-oxopentanoate (AKP). nih.govkyoto-u.ac.jp The enzyme utilizes either NAD⁺ or NADP⁺ as an electron acceptor. wikipedia.org Research has characterized this enzyme from various microbial sources, including mesophilic and thermophilic bacteria. wikipedia.orgnih.gov For instance, the DAPDH from the thermophilic bacterium Fervidobacterium nodosum Rt17-B1 has been purified and studied in detail, revealing its high stability and specific activity at elevated temperatures. kyoto-u.ac.jpnih.govebi.ac.uk

**Table 1: Properties of this compound Dehydrogenase (DAPDH) from *Fervidobacterium nodosum***

| Property | Value | Source |

|---|---|---|

| Optimal pH | 9.5 | kyoto-u.ac.jpnih.gov |

| Optimal Temperature | 85°C | kyoto-u.ac.jpnih.gov |

| Cofactor | NAD⁺ or NADP⁺ | kyoto-u.ac.jpnih.gov |

| Substrate Specificity | (2R,4S)-2,4-diaminopentanoate | nih.gov |

| Products | 2-amino-4-oxopentanoate, NH₃, NAD(P)H | nih.gov |

Subsequent Metabolic Fate in Microbial Systems

The 2-amino-4-oxopentanoate generated is a pivotal intermediate that is further processed to yield molecules that can enter mainstream metabolic pathways.

The final step in this specific catabolic sequence is the thiolytic cleavage of 2-amino-4-oxopentanoate. This reaction is catalyzed by 2-amino-4-ketopentanoate (AKP) thiolase (EC 2.3.1.263), also known as OrtA/OrtB, which requires coenzyme A (CoA) and pyridoxal 5'-phosphate (PLP) as a cofactor. nih.govkyoto-u.ac.jpuniprot.org

The reaction involves the cleavage of the carbon-carbon bond between C2 and C3, yielding two key metabolic products: 2-amino-4-oxopentanoate + CoA ⇌ Acetyl-CoA + D-alanine uniprot.org

This thiolysis is a critical step, as it breaks down the five-carbon backbone of the original ornithine molecule into a two-carbon unit (acetyl-CoA) and a three-carbon amino acid (alanine). nih.gov The genes encoding the two subunits of this enzyme, ortA and ortB, have been identified in a conserved gene cluster related to ornithine degradation in bacteria. nih.govnih.gov

Table 2: Kinetic Parameters of 2-Amino-4-ketopentanoate Thiolase

| Substrate | Michaelis Constant (Kₘ) | kcat | Source |

|---|---|---|---|

| 2-amino-4-oxopentanoate (AKP) | 35 µM | 3.4 s⁻¹ | uniprot.org |

| Coenzyme A (CoA) | 18 µM | 3.5 s⁻¹ | uniprot.org |

The end products of the this compound catabolic pathway, acetyl-CoA and alanine (B10760859), are universal metabolites that are readily integrated into the central carbon metabolism of the cell.

Acetyl-CoA: As a central molecule in metabolism, acetyl-CoA can enter the citric acid cycle (TCA cycle) for complete oxidation to CO₂, generating ATP and reducing equivalents (NADH and FADH₂). Alternatively, it can be used as a building block for the biosynthesis of fatty acids and other compounds.

Alanine: The amino acid alanine can be converted to pyruvate through a transamination reaction. Pyruvate is another critical hub in central metabolism; it can be converted back to acetyl-CoA, used in gluconeogenesis to synthesize glucose, or be used to synthesize other amino acids. researchgate.net

Through this pathway, microorganisms can efficiently channel the carbon and nitrogen from ornithine into energy production and biosynthetic precursors, demonstrating a highly integrated metabolic network. nih.govnih.gov

Enzymatic Interactions and Kinetic Mechanisms

2,4-Diaminopentanoate Dehydrogenase (EC 1.4.1.12)

This compound dehydrogenase (DAPDH), systematically named (2R,4S)-2,4-diaminopentanoate:NAD(P)+ oxidoreductase (deaminating), is a key enzyme in the metabolic pathways of several organisms, including the degradation of lysine (B10760008) and the metabolism of arginine, proline, D-arginine, and D-ornithine. frontiersin.org It belongs to the oxidoreductase family, specifically acting on the CH-NH2 group of donors with NAD+ or NADP+ as the acceptor. frontiersin.org The enzyme was first identified in Clostridium sticklandii as part of the oxidative ornithine degradation pathway. nih.gov

Reaction Mechanism and Catalysis

(2R,4S)-2,4-diaminopentanoate + H₂O + NAD(P)⁺ ⇌ (2R)-2-amino-4-oxopentanoate + NH₃ + NAD(P)H + H⁺ nist.govqmul.ac.uk

This reaction is a crucial step in the anaerobic oxidative degradation of D-ornithine, where D-ornithine is first converted to (2R,4S)-2,4-diaminopentanoate before being acted upon by DAPDH. researchgate.net Studies on a thermostable variant of the enzyme from Fervidobacterium nodosum Rt17-B1 have identified specific amino acid residues critical for catalysis. Site-directed mutagenesis experiments revealed that His262 and Gln264 are important for the enzyme's activity. nih.gov The mutant H262A not only showed a significant loss of activity but also lost its characteristic substrate inhibition, suggesting that the His262 residue is involved in both the catalytic mechanism and the enzyme's regulatory behavior. nih.gov

Coenzyme Specificity and Electron Transfer (NAD+/NADP+ dependence)

This compound dehydrogenase is characterized by its ability to utilize both nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP⁺) as coenzymes for the electron transfer in the redox reaction. frontiersin.orgnist.govresearchgate.net While some sources describe the enzyme as having equal activity with both coenzymes, detailed kinetic studies on DAPDH from an anaerobic digester metagenome show a significant preference for NAD⁺. nih.govnist.govwhiterose.ac.uk The catalytic efficiency (kcat/Km) of this particular enzyme was found to be approximately 1,120 times higher with NAD⁺ compared to NADP⁺, establishing it as a NAD⁺-preferring enzyme. nih.gov This dual specificity, yet preferential activity, is a key characteristic of its function in cellular metabolism. The enzyme from Fervidobacterium nodosum has also been confirmed to be NAD(P)⁺-dependent. researchgate.net

Substrate Specificity and Analogue Interactions

The primary substrate for DAPDH is the (2R,4S) stereoisomer of this compound. nist.govresearchgate.net However, the enzyme exhibits activity towards other related molecules. Kinetic studies have shown that it can also metabolize the (2R,4R)-DAP diastereoisomer, albeit less efficiently. nih.gov

Furthermore, the enzyme demonstrates activity on analogues of its primary substrate. It is known to act more slowly on 2,5-diaminohexanoate, converting it to 2-amino-5-oxohexanoate. nist.govwhiterose.ac.uk Research on the thermostable DAPDH from Fervidobacterium nodosum revealed a surprisingly broad substrate specificity for the reverse reaction (reductive amination). nih.gov This enzyme was found to catalyze the reductive amination of various ketones that lack the α-amino and α-carboxyl groups of the native substrate, such as 2-butanone, 2-pentanone, 2-hexanone, and acetophenone. nih.gov This suggests that for some variants of the enzyme, the substrate-binding pocket is accommodating to molecules that differ significantly from this compound.

Enzyme Kinetics and Inhibitor Studies

The kinetic behavior of this compound dehydrogenase presents interesting regulatory features, including both standard Michaelis-Menten kinetics with certain substrates and complex inhibition phenomena.

While the enzyme exhibits complex kinetics with its primary substrate, its interaction with the coenzymes NAD⁺ and NADP⁺ follows standard hyperbolic, Michaelis-Menten kinetics. nih.gov Similarly, the enzyme from F. nodosum displays typical Michaelis-Menten behavior when reacting with the substrate analogue 2,5-diaminohexanoate. nih.govresearchgate.net

Kinetic parameters for a DAPDH from a metagenomic study are detailed below. It is important to note that kinetics with respect to the diaminopentanoate substrates were sigmoidal (cooperative), and are therefore characterized by the Hill coefficient (n) and S₅₀ (the substrate concentration at half-maximal velocity), rather than a standard Kₘ. nih.gov

Kinetic Parameters of DAPDH for Substrates and Coenzymes Data sourced from a study on DAPDH from a metagenomic library. nih.gov

Interactive Data Table: Click on headers to sort.

| Substrate/Coenzyme | Vₘₐₓ (U/mg) | S₅₀ / Kₘ (µM) | k꜀ₐₜ (s⁻¹) | n (Hill Coefficient) | k꜀ₐₜ/Kₘ (s⁻¹µM⁻¹) |

|---|---|---|---|---|---|

| Substrates | |||||

| (2R,4S)-DAP | 10.9 ± 0.2 | 160 ± 10 | - | 1.8 ± 0.2 | - |

| (2R,4R)-DAP | 2.9 ± 0.1 | 480 ± 30 | - | 1.6 ± 0.1 | - |

| Coenzymes | |||||

| NAD⁺ | 11.0 ± 0.2 | 80 ± 10 | 10.1 ± 0.2 | - | 0.126 |

A notable characteristic of the this compound dehydrogenase from Fervidobacterium nodosum is that it is subject to uncompetitive substrate inhibition by its own substrate, (2R,4S)-2,4-diaminopentanoate. nih.govresearchgate.net In this phenomenon, the enzyme's activity decreases at high concentrations of the substrate. This suggests that at elevated levels of this compound, the metabolic pathway is suppressed, indicating a sophisticated regulatory mechanism. nih.gov

This regulatory control is further evidenced by inhibition studies. The enzyme is uncompetitively inhibited by D-ornithine, the metabolic precursor to this compound, with an apparent inhibition constant (Ki) of 0.1 mM. nih.govresearchgate.net This means that high concentrations of both the immediate substrate and its precursor can throttle the enzyme's activity, likely to control the metabolic flux through the ornithine degradation pathway. nih.gov Additionally, the enzyme is inhibited by sulfhydryl reagents like p-chloromercuribenzoate and HgCl₂, while various D-amino acids have been shown to act as non-competitive inhibitors. nih.gov

Effects of Allosteric Modulators

The catalytic activity of this compound dehydrogenase (DAPDH) is subject to allosteric regulation by several molecules, including its own substrate, the reaction product, and other metabolites. This regulation plays a crucial role in controlling the flux through the ornithine degradation pathway.

Research on DAPDH from Clostridium sticklandii has shown that the enzyme exhibits positive homotropic cooperativity with its substrate, (2R,4S)-2,4-diaminopentanoate (DAP). nih.gov This means the binding of one DAP molecule to the enzyme complex, which exists as a homodimer, increases the affinity for subsequent DAP molecules to bind, thus activating the enzyme. nih.gov However, studies on a thermostable DAPDH from Fervidobacterium nodosum Rt17-B1 reported uncompetitive substrate inhibition by 2,4-DAP, indicating that at high concentrations, the substrate can bind to the enzyme-substrate complex and inhibit product formation. nih.govkyoto-u.ac.jp This suggests that the nature of allosteric regulation by the substrate can vary between enzymes from different organisms.

DAPDH is also subject to negative allosteric modulation (inhibition) by its product and downstream metabolites. The product of the DAPDH reaction, 2-amino-4-ketopentanoate (AKP), acts as a negative regulator. nih.gov In one study, the presence of 1 mM AKP resulted in a 70% inhibition of the initial reaction rate. nih.gov Other metabolites in the pathway, such as acetyl-CoA and D-alanine, also negatively regulate the enzyme, causing 30% and 45% inhibition, respectively, at a concentration of 1 mM. nih.gov

Furthermore, the precursor in the metabolic pathway, D-ornithine, has been identified as an uncompetitive inhibitor of the DAPDH from F. nodosum, with an apparent inhibition constant (Ki) of 0.1 mM. nih.gov Research has also noted that various D-amino acids tend to be more potent inhibitors than their corresponding L-amino acid counterparts. kyoto-u.ac.jp

The table below summarizes the observed effects of various allosteric modulators on DAPDH activity.

| Modulator | Enzyme Source | Effect | Description of Effect |

|---|---|---|---|

| (2R,4S)-2,4-Diaminopentanoate (Substrate) | Clostridium sticklandii | Positive Homotropic Cooperativity | Binding of the substrate molecule enhances the binding of subsequent substrate molecules. nih.gov |

| (2R,4S)-2,4-Diaminopentanoate (Substrate) | Fervidobacterium nodosum | Uncompetitive Inhibition | Inhibition at high substrate concentrations. nih.govkyoto-u.ac.jp |

| 2-Amino-4-ketopentanoate (Product) | Clostridium sticklandii | Negative Allosteric Modulation | 70% inhibition observed at 1 mM concentration. nih.gov |

| Acetyl-CoA | Clostridium sticklandii | Negative Allosteric Modulation | 30% inhibition observed at 1 mM concentration. nih.gov |

| D-Alanine | Clostridium sticklandii | Negative Allosteric Modulation | 45% inhibition observed at 1 mM concentration. nih.gov |

| D-Ornithine | Fervidobacterium nodosum | Uncompetitive Inhibition | Apparent Ki value of 0.1 mM. nih.gov |

Structural Biology and Active Site Analysis of 2,4-DAPDH

This compound dehydrogenase (DAPDH) is a homodimeric enzyme, with the subunit from Clostridium sticklandii having an apparent molecular mass of 38 kDa. nih.gov The enzyme belongs to the family of oxidoreductases and its systematic name is this compound:NAD(P)+ oxidoreductase (deaminating). wikipedia.org

The first experimentally determined three-dimensional structure was for the thermostable 2,4-DAPDH from Fervidobacterium nodosum. kyoto-u.ac.jp This structural analysis, combined with site-directed mutagenesis, provided significant insights into the enzyme's catalytic function. Two residues within the active site, His262 and Gln264, were identified as being important for its catalytic activity. kyoto-u.ac.jp Further modeling of the enzyme-cofactor-substrate ternary complex helped to elucidate the architecture of the active site and the mechanism of substrate inhibition. kyoto-u.ac.jp

The catalytic mechanism of DAPDH is proposed to occur in three main steps:

Hydride transfer from the Cα of the substrate to the C4N of the NAD(P)+ cofactor, which forms an imino acid intermediate. nih.gov

A water molecule attacks the imino acid intermediate, creating a carbinolamine. nih.gov

The carbinolamine intermediate releases ammonia (B1221849) and the α-keto acid product. nih.gov

Docking analysis of DAPDH from Corynebacterium glutamicum (CgDAPDH) with its substrate has identified several residues that anchor the substrate in the binding cavity. nih.gov These include D120, L150, and G151, which form hydrogen bonds, and W144, which forms a π–π stacking interaction with the substrate. nih.gov Other residues such as W119, H152, I169, and Y223 are also positioned around the active site. nih.gov

Other Enzymes Interacting with this compound

The primary enzyme known to interact with this compound, aside from DAPDH, is D-ornithine 4,5-aminomutase (EC 5.4.3.5). qmul.ac.ukwikipedia.org This enzyme is directly responsible for the synthesis of (2R,4S)-2,4-diaminopentanoate in the ornithine degradation pathway. nih.gov It catalyzes the reversible intramolecular rearrangement of the terminal amino group of D-ornithine to the subterminal carbon, converting D-ornithine into (2R,4S)-2,4-diaminopentanoate. qmul.ac.uknih.gov

D-ornithine 4,5-aminomutase is a complex enzyme that requires both pyridoxal (B1214274) phosphate (PLP) and a cobamide coenzyme (adenosylcobalamin) for its activity. qmul.ac.ukwikipedia.orgnih.gov The enzyme from Clostridium sticklandii is a heterotetramer composed of two different subunits (α2β2). nih.gov Structural studies have revealed that the enzyme undergoes large-scale domain motion to bring the two cofactors (AdoCbl and PLP) into proximity for radical-mediated catalysis. nih.gov In the substrate-free "open" conformation, the distance between the cofactors is approximately 23 Å, necessitating significant conformational changes for the reaction to proceed. nih.gov

Additionally, the 2,4-DAPDH from Fervidobacterium nodosum has been shown to act on substrates other than this compound, such as 2,5-diaminohexanoate, indicating a degree of substrate promiscuity. kyoto-u.ac.jp

Biological Roles and Physiological Significance

Contribution to Amino Acid Metabolism Balance in Microorganisms

2,4-Diaminopentanoate is an essential intermediate in a specialized pathway of amino acid metabolism, linking the catabolism of ornithine to the synthesis of other common amino acids like alanine (B10760859). nih.gov In several microorganisms, particularly within the Clostridiaceae family, D-ornithine is converted to (2R,4S)-2,4-diaminopentanoate by the enzyme D-ornithine aminomutase. nih.gov This compound is then subjected to oxidative deamination by this compound dehydrogenase (DAPDH), yielding 2-amino-4-ketopentanoate. nih.govnih.gov

This pathway does not terminate here; the resulting 2-amino-4-ketopentanoate is further metabolized by a thiolase enzyme, which cleaves it using coenzyme A to produce acetyl-CoA and alanine. nih.gov This metabolic sequence demonstrates a clear contribution to the balance of the intracellular amino acid pool, transforming ornithine, a non-proteinogenic amino acid, into alanine, one of the 20 proteinogenic amino acids. The enzyme responsible, this compound dehydrogenase, is involved in several metabolic networks, including lysine (B10760008) degradation and the metabolism of arginine, proline, D-arginine, and D-ornithine. wikipedia.org

The regulation of DAPDH activity further highlights its role in metabolic balance. The enzyme exhibits allosteric activation by its substrate, this compound, but is subject to feedback inhibition by the end products of the pathway, namely acetyl-CoA and D-alanine. nih.gov This regulatory mechanism allows the microorganism to modulate the flux through the ornithine degradation pathway in response to the availability of its products, thus maintaining metabolic homeostasis.

Table 1: The Oxidative Ornithine Degradation Pathway This table outlines the sequential enzymatic reactions involved in the conversion of D-ornithine, with (2R,4S)-2,4-diaminopentanoate as a central intermediate.

| Step | Substrate | Enzyme | Product(s) |

| 1 | L-Ornithine | Ornithine Racemase | D-Ornithine |

| 2 | D-Ornithine | D-Ornithine Aminomutase | (2R,4S)-2,4-Diaminopentanoate |

| 3 | (2R,4S)-2,4-Diaminopentanoate | This compound Dehydrogenase | 2-Amino-4-ketopentanoate + NH₃ |

| 4 | 2-Amino-4-ketopentanoate | 2-Amino-4-ketopentanoate Thiolase | Acetyl-CoA + Alanine |

Data sourced from multiple studies. nih.govwikipedia.org

Role in Anaerobic Energy Metabolism (e.g., Stickland Reactions)

In anaerobic environments where terminal electron acceptors like oxygen are absent, some microorganisms resort to fermenting amino acids to generate energy, a process famously known as the Stickland reaction. d-nb.infoannualreviews.org This reaction involves the coupled oxidation of one amino acid (the electron donor) with the reduction of another (the electron acceptor). annualreviews.org The oxidative degradation of ornithine, which proceeds via this compound, serves as the oxidative branch of a Stickland-type reaction. nih.gov

In this context, L-ornithine can uniquely serve as the source for both the electron donor and acceptor. nih.gov In the oxidative pathway, the conversion of (2R,4S)-2,4-diaminopentanoate to 2-amino-4-ketopentanoate is a critical step for energy conservation. This deamination is catalyzed by this compound dehydrogenase and is dependent on NAD⁺ or NADP⁺, which are reduced to NADH or NADPH, respectively. nih.govwikipedia.org The subsequent thiolytic cleavage of 2-amino-4-ketopentanoate yields acetyl-CoA. nih.gov Acetyl-CoA can then enter substrate-level phosphorylation pathways to generate ATP, the primary energy currency of the cell. d-nb.info

This metabolic strategy is a hallmark of certain anaerobic bacteria, such as Clostridium sticklandii and Clostridium sporogenes, which utilize amino acid fermentation as their main source of energy. nih.govd-nb.info The pathway involving this compound is thus integral to the anaerobic energy metabolism of these organisms, enabling them to thrive in oxygen-depleted environments.

Table 2: Energetic Contributions of the Ornithine Stickland Reaction This table details the inputs and energy-yielding outputs of the oxidative pathway involving this compound.

| Pathway Component | Function | Key Intermediate | Primary Energy-Related Products |

| Oxidative Branch | Electron Donor | (2R,4S)-2,4-Diaminopentanoate | NADH, Acetyl-CoA (leads to ATP) |

| Reductive Branch | Electron Acceptor | Proline | 5-Aminovalerate |

Data sourced from Clostridial metabolism studies. nih.govd-nb.info

Physiological Importance in Microbial Growth and Adaptation

The metabolic pathway featuring this compound is critical for the growth and adaptation of various microorganisms, particularly those in anaerobic and specialized environments. For pathogenic bacteria like Clostridioides difficile, the ability to ferment amino acids through Stickland reactions is vital for its growth and the production of toxins within the host gut environment. nih.govstring-db.org The presence of the gene cluster for ornithine fermentation in C. difficile underscores the physiological importance of this pathway for its survival and virulence. nih.gov

The discovery of this pathway in phylogenetically diverse bacteria, including members of the Actinobacteria and Thermotogae phyla, suggests a broader adaptive significance. nih.gov A notable example is the characterization of a highly thermostable this compound dehydrogenase from Fervidobacterium nodosum, a thermophilic bacterium. nih.govkyoto-u.ac.jp This enzyme functions optimally at 85°C and a pH of 9.5, demonstrating a clear adaptation that allows the organism to utilize ornithine as a substrate in high-temperature environments. nih.govkyoto-u.ac.jp

The regulation of the pathway also points to its role in adaptation. The enzyme this compound dehydrogenase is subject to complex regulation, including substrate inhibition and feedback inhibition by downstream metabolites. nih.govnih.gov In F. nodosum, the enzyme is inhibited by its substrate this compound and the upstream metabolite D-ornithine. nih.gov This intricate control allows microbes to fine-tune their metabolic flux in response to changing nutrient availability, which is a key aspect of environmental adaptation and efficient resource utilization for growth. aqualab.com

Table 3: Properties of this compound Dehydrogenase from Different Microbes This table compares the characteristics of the key enzyme from mesophilic and thermophilic bacteria, illustrating microbial adaptation.

| Feature | Clostridium sticklandii (Mesophile) | Fervidobacterium nodosum (Thermophile) |

| Optimal Temperature | Not specified, but active at moderate temps | 85°C |

| Optimal pH | ~9.0 | 9.5 |

| Coenzyme Specificity | NAD⁺ and NADP⁺ | NAD⁺ and NADP⁺ |

| Regulation | Inhibited by acetyl-CoA and D-alanine | Inhibited by D-ornithine; Substrate inhibition by 2,4-DAP |

Data sourced from enzyme characterization studies. nih.govnih.govkyoto-u.ac.jp

Ecological Implications in Biogeochemical Cycles

Microbial metabolism is the engine driving the Earth's biogeochemical cycles. nih.govkdpublications.in The degradation of amino acids by anaerobic bacteria, including the ornithine fermentation pathway that produces this compound, has direct ecological consequences. These processes are fundamental to nutrient cycling in anaerobic ecosystems such as soil, sediments, and the intestinal tracts of animals. nih.govnih.gov

The catabolism of ornithine via this compound releases key molecules back into the environment. The deamination step releases ammonia (B1221849) (NH₃). nih.gov This process, known as ammonification, is a crucial part of the nitrogen cycle, converting organic nitrogen from amino acids into an inorganic form that can be utilized by other organisms or further transformed through nitrification and denitrification. kdpublications.in

Furthermore, the pathway produces acetate (B1210297) (as acetyl-CoA), a simple organic molecule. nih.gov Acetate is a central metabolite in microbial food webs and a significant component of the carbon cycle in anaerobic environments. researchgate.net It can be used by other microbial groups, such as methanogens or sulfate-reducing bacteria, linking the degradation of amino acids to the global cycles of carbon, nitrogen, and sulfur. nih.gov Therefore, the microorganisms carrying out this fermentation play a vital ecological role in the decomposition of organic matter and the recycling of essential elements. kdpublications.in

Advanced Analytical Methodologies for Research

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of 2,4-diaminopentanoate, allowing for its separation from complex biological matrices and the resolution of its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the quantitative analysis of amino acids, including this compound. researchgate.net Reversed-phase HPLC (RP-HPLC) is particularly common for this application. Due to the polar nature of amino acids, pre-column derivatization is often employed to enhance retention on nonpolar stationary phases and to introduce a chromophore or fluorophore for sensitive detection. tandfonline.com

A common derivatization agent is o-phthalaldehyde (B127526) (OPA), which reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. nih.gov This allows for quantification at low concentrations using a fluorescence detector. The separation is typically achieved on a C18 column with a gradient elution system, often involving a buffered aqueous mobile phase and an organic modifier like acetonitrile (B52724) or methanol. nih.govimpactfactor.org By comparing the peak area of the derivatized this compound in a sample to a calibration curve generated from standards of known concentrations, precise quantification can be achieved.

Table 1: Illustrative RP-HPLC Conditions for Quantitative Analysis of Derivatized this compound

| Parameter | Condition | Reference/Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Standard for separation of derivatized amino acids. tandfonline.com |

| Mobile Phase A | 50 mM Sodium Acetate (B1210297) buffer, pH 5.7 | Buffered aqueous phase for optimal separation. nih.gov |

| Mobile Phase B | Acetonitrile/Methanol | Organic modifier for gradient elution. nih.govimpactfactor.org |

| Derivatization | Pre-column with o-phthalaldehyde (OPA)/thiol reagent | Adds a fluorescent tag for sensitive detection. nih.gov |

| Detection | Fluorescence (Excitation: 340 nm, Emission: 455 nm) | Highly sensitive detection for OPA derivatives. nih.gov |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate. nih.govimpactfactor.org |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for comprehensive metabolite profiling, capable of separating and identifying hundreds of small molecules from biological extracts. nih.govmdpi.com For non-volatile compounds like this compound, a chemical derivatization step is mandatory to increase their volatility and thermal stability. mdpi.com A common procedure involves a two-step derivatization: methoximation to stabilize carbonyl groups, followed by trimethylsilylation (e.g., using MSTFA) to convert acidic protons on amino and carboxyl groups into less polar TMS-ethers and TMS-esters.

The derivatized sample is then injected into the GC, where compounds are separated based on their boiling points and interactions with the capillary column's stationary phase. The separated compounds enter the mass spectrometer, which provides mass spectra based on their fragmentation patterns upon electron ionization. By comparing these spectra and the retention times to a library of authentic standards, metabolites like this compound can be identified and their relative abundance can be determined, providing a snapshot of the metabolic state. nih.gov

For detecting and quantifying trace amounts of this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its exceptional sensitivity and specificity. nih.govmeasurlabs.com This technique couples the separation power of HPLC with the precise detection capabilities of tandem mass spectrometry. measurlabs.com LC-MS/MS can often analyze underivatized amino acids, simplifying sample preparation.

In a typical LC-MS/MS workflow, this compound is first separated from other matrix components via liquid chromatography. The analyte then enters the mass spectrometer, where it is ionized (e.g., by electrospray ionization, ESI). In the first mass analyzer, the parent ion corresponding to the mass-to-charge ratio (m/z) of this compound is selected. This parent ion is then fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling reliable quantification at very low levels (nanogram per gram or lower). nih.gov This is particularly useful for analyzing its presence in complex biological fluids or environmental samples. illinois.edunih.gov

This compound possesses two chiral centers, meaning it can exist as multiple stereoisomers. Distinguishing between these isomers, such as the biologically active (2R, 4S)-diaminopentanoate produced by ornithine 4,5-aminomutase, is critical. nih.govresearchgate.net Chiral chromatography is the definitive technique for this purpose. rotachrom.com

This separation can be achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. researchgate.net Polysaccharide-based or Pirkle-type columns are commonly used. nih.govchromatographyonline.com Alternatively, a pre-column derivatization can be performed using a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. tandfonline.com For instance, derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) followed by separation on a Pirkle-type enantioselective column has been successfully used to resolve the enantiomers of the related compound ornithine. nih.gov

Table 2: Example Chiral HPLC Method for Stereoisomer Analysis

| Parameter | Condition | Reference/Rationale |

|---|---|---|

| Technique | Two-Dimensional HPLC (2D-HPLC) | Provides high selectivity for complex samples. nih.gov |

| First Dimension Column | Reversed-Phase ODS (e.g., Capillary monolithic) | Initial separation of analytes from matrix. nih.gov |

| Second Dimension Column | Enantioselective (e.g., Pirkle-type, KSAACSP-105S) | Separates the stereoisomers. nih.gov |

| Derivatization | Pre-column with NBD-F (4-fluoro-7-nitro-2,1,3-benzoxadiazole) | Fluorescent tagging for sensitive detection. nih.gov |

| Detection | Fluorescence Detector and/or Mass Spectrometry (MS) | Confirms identity and quantifies enantiomers. nih.gov |

Spectrophotometric and Spectroscopic Assays for Enzyme Activity

The activity of enzymes that produce or consume this compound can be monitored using spectrophotometric assays. A well-established method measures the activity of ornithine 4,5-aminomutase, which converts D-ornithine to (2R, 4S)-diaminopentanoate. nih.govresearchgate.net This is a coupled enzyme assay where the product, this compound, is immediately used as a substrate by an excess of (2R,4S)-2,4-diaminopentanoate dehydrogenase (2,4-DAPDH). port.ac.uk

The dehydrogenase enzyme catalyzes the oxidative deamination of this compound, a reaction that requires NAD⁺ or NADP⁺ as a cofactor. wikipedia.orgnih.gov The enzymatic activity is determined by monitoring the reduction of the cofactor to NADH or NADPH, which results in an increase in absorbance at a wavelength of 340 nm. port.ac.ukasm.org This continuous assay allows for the determination of key kinetic parameters such as Kₘ and kcat for the enzymes involved.

Table 3: Kinetic Parameters of Enzymes in the this compound Pathway

| Enzyme | Substrate | Kinetic Parameter | Value | Reference |

|---|---|---|---|---|

| Ornithine 4,5-Aminomutase | D-ornithine | Kₘ | 44.5 ± 2.8 µM | researchgate.net |

| AdoCbl | Kₘ | 0.43 ± 0.04 µM | researchgate.net | |

| PLP | Kₘ | 1.5 ± 0.1 µM | researchgate.net | |

| This compound Dehydrogenase (from F. nodosum) | (2R,4S)-2,4-Diaminopentanoate | - | Exhibits uncompetitive substrate inhibition | nih.gov |

| D-ornithine | Kᵢ (apparent) | 0.1 mM | nih.gov |

Isotopic Labeling Studies for Metabolic Flux Analysis

Isotopic labeling is a powerful technique used to trace the flow of atoms through metabolic pathways, a field known as metabolic flux analysis. wikipedia.orgnih.gov In the context of this compound, researchers can use substrates labeled with stable isotopes (e.g., ¹³C, ²H, ¹⁵N) to follow their metabolic fate.

For example, D-ornithine can be synthesized with deuterium (B1214612) atoms (e.g., d,l-ornithine-3,3,4,4,5,5-d₆). nih.govresearchgate.net When this labeled ornithine is introduced into an active biological system, such as a bacterial culture, the enzymes within the pathway will process it. The resulting this compound and subsequent downstream metabolites will incorporate these deuterium atoms. By using mass spectrometry (either GC-MS or LC-MS), the mass shift caused by the heavy isotopes can be detected in the product molecules. wikipedia.org This allows for the unambiguous confirmation of metabolic pathways and the quantification of the rate (flux) at which metabolites are processed, providing deep insights into the dynamics of cellular metabolism. nih.gov

Enzyme-Coupled Assays for Detection and Quantification

Enzyme-coupled assays are a powerful biochemical technique for measuring enzyme activity or quantifying a specific compound. genscript.com This method is particularly valuable when the direct product of a reaction is difficult to measure. genscript.combiocompare.com The principle involves linking, or "coupling," the primary enzymatic reaction to a secondary, more easily detectable enzymatic reaction. genscript.com The product of the first reaction serves as the substrate for the second enzyme, which in turn generates a product that can be readily quantified, often through changes in light absorbance (colorimetric) or fluorescence. biocompare.com For the analysis of this compound, these assays provide sensitive and specific means of detection and quantification.

The central enzyme in many of these assays is This compound dehydrogenase (2,4-DAPDH) . nih.govwikipedia.org This enzyme belongs to the oxidoreductase family and catalyzes the NAD(P)⁺-dependent oxidative deamination of (2R,4S)-2,4-diaminopentanoate to produce 2-amino-4-oxopentanoate (B13344484). nih.govwikipedia.org The reaction concurrently reduces the coenzyme NAD⁺ or NADP⁺ to NADH or NADPH, respectively. wikipedia.org The production of NADH or NADPH is directly proportional to the amount of this compound consumed and can be continuously monitored by measuring the increase in absorbance at a wavelength of 340 nm. kyoto-u.ac.jpnih.gov

Research has characterized a thermostable 2,4-DAPDH from the bacterium Fervidobacterium nodosum Rt17-B1. nih.govkyoto-u.ac.jp This enzyme is notable for its activity at high temperatures and alkaline conditions, with an optimal temperature of 85°C and an optimal pH of 9.5. nih.gov The enzyme can utilize either NAD⁺ or NADP⁺ as a coenzyme for the reaction. nih.gov Kinetic analysis of this enzyme has been performed to understand its substrate affinity and catalytic efficiency. kyoto-u.ac.jp

Table 1: Kinetic Properties of 2,4-DAPDH from Fervidobacterium nodosum Rt17-B1

| Parameter | Condition / Substrate | Value | Reference |

|---|---|---|---|

| Optimal pH | Enzyme Activity | 9.5 | nih.gov |

| Optimal Temperature | Enzyme Activity | 85°C | nih.gov |

| Coenzyme Specificity | Oxidative Deamination | NAD⁺ and NADP⁺ | nih.gov |

| Kinetic Analysis Concentrations | This compound (2,4-DAP) | 0.01, 0.025, 0.05, 0.1, 0.2 mM | kyoto-u.ac.jp |

| D-ornithine (Inhibitor) | 0.5, 1.5, 2.0 mM | kyoto-u.ac.jp | |

| Inhibition Constant (Ki) | D-ornithine | 0.1 mM (uncompetitive) | nih.gov |

A prominent application of this principle is in a coupled spectrophotometric assay designed to measure the activity of ornithine racemase. nih.gov In this system, the quantification of ornithine racemase is indirectly achieved by coupling its reaction to subsequent enzymatic steps that culminate in the 2,4-DAPDH-catalyzed reaction. The assay monitors the production of NADPH at 340 nm, which is the final, measurable event in the chain. nih.gov

The multi-step reaction pathway is as follows:

Ornithine Racemase: Converts L-ornithine to D-ornithine.

D-ornithine 4,5-aminomutase: Converts D-ornithine to (2R,4S)-2,4-diaminopentanoate. researchgate.net

This compound Dehydrogenase (DAPA Dehydrogenase): Oxidizes this compound, which is coupled to the reduction of NADP⁺ to NADPH. nih.gov

Table 2: Components of a Coupled Spectrophotometric Assay for Ornithine Racemase Activity

| Component | Concentration / Amount | Purpose | Reference |

|---|---|---|---|

| Tris-Cl Buffer | 50 mM, pH 8.5 | Maintain optimal pH | nih.gov |

| L-Ornithine | 10 mM | Primary Substrate | nih.gov |

| Adenosylcobalamin (AdoCbl) | 25 µM | Coenzyme for D-ornithine aminomutase | nih.gov |

| Pyridoxal (B1214274) 5′-phosphate (PLP) | 40 µM | Coenzyme for Ornithine Racemase | nih.gov |

| Coupling Enzymes | Sufficient amounts | D-ornithine aminomutase and DAPA dehydrogenase | nih.gov |

Beyond absorbance-based methods, fluorometric coupled assays offer an alternative with high sensitivity. An example is an assay to measure DAP amine oxidase activity. This method detects the production of hydrogen peroxide (H₂O₂) using a peroxidase-coupled reaction with a fluorescent probe like Ampliflu Red. nih.gov The intensity of the fluorescent signal is proportional to the amount of H₂O₂ produced, which in turn correlates with the amine oxidase activity on its substrate. nih.gov

Table 3: Components of a Spectrofluorimetric Coupled Assay for DAP Amine Oxidase Activity

| Component | Concentration / Amount | Purpose | Reference |

|---|---|---|---|

| Tris-HCl Buffer | 100 mM, pH 8.0 | Maintain optimal pH | nih.gov |

| This compound (DAP) | 10 mM | Substrate | nih.gov |

| Ampliflu Red (Amplex Red) | 100 µM | Fluorescent Probe | nih.gov |

| Peroxidase | Not specified | Coupling Enzyme | nih.gov |

Molecular and Genetic Regulation of 2,4 Diaminopentanoate Metabolism

Identification and Characterization of Genes Involved in Metabolism

The breakdown of L-ornithine in anaerobic environments proceeds through an oxidative pathway where 2,4-diaminopentanoate is a key intermediate. nih.govnih.gov The genes encoding the enzymes for this pathway are often organized in a conserved cluster, facilitating their co-regulation. nih.govnih.govresearchgate.net This gene arrangement has been identified not only in Clostridiaceae but also in phylogenetically distant bacteria like Actinobacteria and Thermotogae, suggesting a wider distribution of this metabolic capability than previously thought. nih.govnih.gov

The initial step in the oxidative degradation pathway involves the conversion of L-ornithine to its D-isomer by an ornithine racemase. nih.gov Subsequently, two key enzymes act to produce and then metabolize this compound:

D-ornithine 4,5-aminomutase (EC 5.4.3.5): This enzyme catalyzes the 1,2-rearrangement of the terminal amino group of D-ornithine to form (2R,4S)-2,4-diaminopentanoate. nih.govwikipedia.org It is a complex enzyme that depends on both pyridoxal (B1214274) 5'-phosphate and adenosylcobalamin as cofactors. nih.govnih.gov In Acetoanaerobium sticklandii (formerly Clostridium sticklandii), the gene encoding a subunit of this enzyme is designated oraE. uniprot.org

This compound Dehydrogenase (DAPDH) (EC 1.4.1.12): This enzyme is responsible for the NAD(P)+-dependent oxidative deamination of (2R,4S)-2,4-diaminopentanoate, which yields 2-amino-4-oxopentanoate (B13344484). nih.govnih.govwikipedia.org The identification and characterization of genes encoding DAPDH from various organisms have been crucial for understanding the pathway. For instance, the gene Fnod_1646 from the thermophilic bacterium Fervidobacterium nodosum Rt17-B1 was cloned and expressed in Escherichia coli, allowing for detailed characterization of the thermostable enzyme. nih.gov Similarly, the gene ord has been identified in Clostridioides difficile. kegg.jp

The table below summarizes the key genes and enzymes identified in the metabolism of this compound.

Table 1: Genes and Enzymes in this compound Metabolism| Gene | Enzyme | EC Number | Organism | Function in Pathway | Reference(s) |

|---|---|---|---|---|---|

| oraE | D-ornithine 4,5-aminomutase (beta subunit) | 5.4.3.5 | Acetoanaerobium sticklandii | Converts D-ornithine to (2R,4S)-2,4-diaminopentanoate | uniprot.org |

| Fnod_1646 | This compound Dehydrogenase | 1.4.1.12 | Fervidobacterium nodosum | Oxidatively deaminates (2R,4S)-2,4-diaminopentanoate to 2-amino-4-oxopentanoate | nih.gov |

| ord | This compound Dehydrogenase | 1.4.1.12 | Clostridioides difficile | Oxidatively deaminates (2R,4S)-2,4-diaminopentanoate to 2-amino-4-oxopentanoate | kegg.jp |

| ord_2 | This compound Dehydrogenase | 1.4.1.26 | Rhodococcus sp. T7 | Putative this compound dehydrogenase activity | uniprot.org |

Transcriptional and Translational Control Mechanisms

The regulation of metabolic pathways can occur at multiple levels, including transcriptional (gene expression) and post-translational (enzyme activity) control. For the this compound pathway, evidence points to regulation at the level of enzyme activity through allosteric control, as well as transcriptional control suggested by the organization of the pathway's genes.

Transcriptional Control: The genes involved in the anaerobic degradation of ornithine are frequently found organized in operons. nih.govnih.gov This arrangement, common in prokaryotes for metabolic pathways, allows for the coordinated transcription of all necessary genes in response to a single regulatory signal. wou.edu While direct studies on the transcriptional regulators of the this compound pathway are limited, the operon-like structure strongly suggests that its expression is tightly controlled. This control likely ensures that the enzymes are synthesized only when ornithine is available for catabolism and the cellular conditions are appropriate. General principles of bacterial metabolism suggest that the expression of these operons could be controlled by transcription factors that sense the availability of the initial substrate (ornithine) or the accumulation of downstream products. nih.gov

Post-Translational and Allosteric Control: There is significant evidence for the regulation of this pathway at the enzyme level. This compound dehydrogenase (DAPDH) exhibits complex regulatory properties. Studies on the enzyme from Clostridium sticklandii have shown that it is allosterically activated by its substrate, (2R,4S)-2,4-diaminopentanoate, but is inhibited by the downstream products D-alanine and acetyl-CoA. nih.gov Furthermore, the DAPDH from Fervidobacterium nodosum is subject to uncompetitive substrate inhibition by this compound and is also uncompetitively inhibited by D-ornithine. nih.govkyoto-u.ac.jp This feedback inhibition by upstream metabolites suggests a mechanism to prevent excessive flux into the pathway when substrate levels are high, which may help regulate the metabolic fate of ornithine. kyoto-u.ac.jp The smallest subunit of D-ornithine 4,5-aminomutase has also been suggested to play an allosteric regulatory role. oup.com These layers of allosteric regulation allow for a rapid and sensitive fine-tuning of metabolic flux in response to immediate changes in cellular metabolite concentrations.

While post-transcriptional control mechanisms involving small RNAs (sRNAs) and ribonucleases are known to regulate various bacterial metabolic pathways, specific examples directly targeting the this compound pathway have not been extensively documented. nih.govmdpi.com

Gene Expression Studies in Response to Environmental Cues

The expression of genes involved in amino acid metabolism is typically responsive to environmental and cellular signals, such as nutrient availability and stress. usda.gov While specific studies focusing solely on the environmental regulation of this compound gene expression are not abundant, related research provides valuable insights.

The cellular demand for products derived from ornithine, such as proline and polyamines, can influence the regulation of ornithine-catabolizing pathways. oup.com For example, in Corynebacterium glutamicum, supplementing the growth medium with proline was found to enhance the production of ornithine, indicating a regulatory crosstalk between different metabolic branches originating from a common precursor. jmb.or.kr

A metagenomic and metabolomic study of the gut microbiota in a rat model of hyperuricemia provided indirect evidence of the regulation of this pathway. The abundance of genes encoding this compound dehydrogenase (ord) and D-ornithine 4,5-aminomutase (oraE) was significantly higher in the gut microbiome of hyperuricemic rats compared to control groups. mdpi.com This elevated expression was reversed following intervention with anserine, suggesting that the expression of this pathway in gut bacteria responds to the host's metabolic state, which acts as an environmental cue. mdpi.com This finding highlights that the activity of the ornithine degradation pathway can be modulated by systemic conditions within the host environment.

The general principle in both prokaryotes and eukaryotes is that environmental signals trigger complex regulatory networks, involving activators and repressors, to fine-tune the expression of metabolic pathway genes to adapt to changing conditions. nih.govfrontiersin.orgmdpi.com

Genetic Engineering Approaches for Pathway Elucidation

Genetic engineering has been an indispensable tool for identifying and functionally characterizing the genes and enzymes of the this compound metabolic pathway. These approaches have allowed researchers to overcome challenges associated with studying anaerobic bacteria and their enzymes.

A primary strategy involves the cloning and overexpression of genes from the pathway in a more tractable host organism, such as Escherichia coli. This was successfully applied to the gene Fnod_1646, encoding the thermostable this compound dehydrogenase from Fervidobacterium nodosum. nih.govkyoto-u.ac.jp Expressing the gene in E. coli enabled the production of sufficient quantities of the purified enzyme for detailed biochemical and structural characterization, including determining its optimal temperature, pH, and kinetic parameters. nih.govkyoto-u.ac.jp

Furthermore, site-directed mutagenesis has been employed to probe the function of specific amino acid residues within these enzymes. By systematically altering putative active-site residues in the this compound dehydrogenase from F. nodosum, researchers were able to identify His262 and Gln264 as critical for its catalytic activity. kyoto-u.ac.jp This approach is fundamental for understanding the enzyme's catalytic mechanism at a molecular level.

Genetic engineering is also central to the broader field of metabolic pathway engineering. While often aimed at the overproduction of valuable chemicals, the techniques are directly applicable to pathway elucidation. google.com Patents related to the biosynthesis of various compounds describe the genetic engineering of bacteria, sometimes involving the manipulation of pathways related to ornithine and this compound metabolism. googleapis.comgoogleapis.comgoogle.com These efforts to redirect metabolic flux provide insights into the connectivity and regulation of the native pathways.

Applications in Research and Biotechnology

Use as a Biochemical Probe for Metabolic Pathway Studies

2,4-Diaminopentanoate is a key intermediate in the oxidative degradation pathway of ornithine, a metabolic route identified in certain anaerobic bacteria such as Clostridium sticklandii. nih.govwikipedia.org The study of this pathway, which has been a subject of research for over seven decades, relies on understanding the formation and conversion of 2,4-DAP. nih.gov Its unique position in this pathway makes it an essential biochemical probe for dissecting the enzymatic steps and regulatory mechanisms involved.

The pathway proceeds as follows:

L-Ornithine is first converted to its stereoisomer, D-Ornithine , by the enzyme ornithine racemase. nih.gov

D-Ornithine is then transformed into (2R,4S)-2,4-diaminopentanoate by D-ornithine aminomutase, a complex enzyme dependent on adenosylcobalamin and pyridoxal (B1214274) phosphate (B84403) (PLP). nih.gov

Finally, (2R,4S)-2,4-diaminopentanoate is subjected to NAD(P)+-dependent oxidative deamination by the enzyme This compound dehydrogenase (DAPDH) , which yields 2-amino-4-oxopentanoate (B13344484) . nih.govwikipedia.orgnih.gov

The enzyme DAPDH exhibits interesting regulatory properties that can be probed using 2,4-DAP. Studies on a thermostable DAPDH from the bacterium Fervidobacterium nodosum revealed that the enzyme is subject to uncompetitive substrate inhibition by 2,4-DAP itself. nih.govkyoto-u.ac.jp Furthermore, the enzyme is also inhibited by D-ornithine, the precursor to 2,4-DAP in the pathway. nih.govkyoto-u.ac.jpebi.ac.uk This suggests that 2,4-DAP and its precursor play a role in regulating the metabolic flux through the ornithine degradation pathway, a hypothesis that can be investigated using 2,4-DAP as a biochemical tool. kyoto-u.ac.jp The entire pathway ultimately converts ornithine into products like acetyl-CoA and alanine (B10760859). nih.gov

Table 1: Key Enzymes in the Oxidative Ornithine Degradation Pathway Involving this compound

| Step | Substrate | Enzyme | Product |

|---|---|---|---|

| 1 | L-Ornithine | Ornithine Racemase | D-Ornithine |

| 2 | D-Ornithine | D-Ornithine Aminomutase | (2R,4S)-2,4-Diaminopentanoate |

Metabolic Engineering Strategies for Production of Related Biochemicals

Metabolic engineering involves the targeted modification of genetic and regulatory processes within organisms to enhance the production of specific chemicals. This powerful approach can be applied to pathways involving this compound to produce valuable biochemicals. Common strategies in metabolic engineering include overexpressing genes for rate-limiting enzymes, blocking competing metabolic pathways, and introducing foreign genes (heterologous expression) to create new production capabilities. researchgate.net

While the direct production of this compound itself is not a common target, the pathways it belongs to can be engineered. For instance, the ornithine degradation pathway, which produces acetyl-CoA and alanine, could theoretically be optimized to overproduce these fundamental metabolites. nih.govresearchgate.net

More significantly, enzymes related to those that act on 2,4-DAP can be engineered to create novel production routes for other valuable compounds. A notable example is the engineering of glutamate (B1630785) dehydrogenase (GDH) for the synthesis of (R)-4-aminopentanoic acid, a chiral γ-amino acid, from levulinic acid. nih.govfrontiersin.org This work was inspired by dehydrogenases like DAPDH that act on non-alpha positions. nih.govfrontiersin.org The engineering process involved:

Target Identification: Using the protein sequence of 2,4-DAPDH from C. sticklandii as a template to search databases for related natural amine dehydrogenases. nih.govfrontiersin.org

Structural Analysis: Comparing the crystal structure of the target enzyme (E. coli GDH) with its natural substrate to identify key amino acid residues in the active site that control substrate specificity. nih.gov

Site-Directed Mutagenesis: Creating specific mutations in the identified residues (e.g., K116 and N348 in EcGDH) to alter the enzyme's substrate preference, enabling it to accept the new, non-natural substrate (levulinic acid). nih.gov

Through this rational, structure-guided engineering, a mutant enzyme was created with a 42-fold higher efficiency for levulinic acid compared to the initial mutant, demonstrating the power of metabolic engineering to generate biocatalysts for the sustainable production of valuable chemicals from biomass-derived feedstocks. nih.gov

Enzyme Discovery and Characterization Platforms

The compound this compound and its associated enzymes are integral to modern enzyme discovery and characterization platforms. These platforms leverage the vast and growing databases of genomic and metagenomic sequences to find novel enzymes with desirable characteristics for industrial biocatalysis, such as high stability or unique substrate scopes. frontiersin.orgrsc.org

2,4-DAP serves as a specific substrate for screening and classifying newly discovered enzymes. For example, native amine dehydrogenases (AmDHs) have been a major focus of discovery efforts. academie-sciences.fr These enzymes are categorized into different groups based on sequence and function, with some groups showing specific activity towards certain substrates. AmDH4-type enzymes, for instance, are characterized by their activity on γ-keto acids and this compound. academie-sciences.frresearchgate.net

This classification is a powerful tool for targeted enzyme discovery. Researchers have used the sequence of 2,4-DAPDH as a starting point to mine databases for new enzymes. academie-sciences.fracademie-sciences.fr This "sequence-driven" approach led to the identification of AmDH4, which acts on 4-oxopentanoic acid (the keto-acid analog of 2,4-DAP). academie-sciences.frnih.gov Subsequent iterations using these new hits as queries ultimately led to the discovery of the first native AmDHs that could aminate simple ketones without requiring a carboxylic acid group at all. academie-sciences.fracademie-sciences.fr

Modern enzyme discovery platforms integrate several advanced techniques:

Bioinformatics and AI: Using sophisticated algorithms to sift through billions of sequences in metagenomic databases to identify promising candidates. nih.govbrain-biotech.com

Structural Biology: Modeling the 3D structure of candidate enzymes to predict their compatibility with target substrates. nih.gov

High-Throughput Screening: Experimentally testing the activity of selected enzyme candidates against a panel of substrates, including this compound or its analogs, to characterize their function. researchgate.netucl.ac.uk

Once discovered, enzymes are thoroughly characterized. For example, the thermostable 2,4-DAPDH from Fervidobacterium nodosum was identified via a metagenomics approach and was subsequently cloned, expressed, and subjected to detailed kinetic analysis to determine its optimal operating conditions and regulatory properties. nih.govkyoto-u.ac.jp This systematic process of discovery and characterization, in which 2,4-DAP plays a key role as a reference substrate, continually expands the toolbox of available biocatalysts for biotechnology. academie-sciences.fr

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound (2,4-DAP) |

| 2-Amino-4-oxopentanoate |

| 2-Butanone |

| 2-Hexanone |

| 2-Pentanone |

| (R)-1-Phenylethylamine |

| (R)-4-Aminopentanoic acid |

| 4-Oxopentanoic acid |

| Acetophenone |

| Acetyl-CoA |

| Adenosylcobalamin |

| Alanine |

| D-Histidine |

| D-Ornithine |

| D-Tryptophan |

| Glutamate |

| L-Ornithine |

| Levulinic acid |

| NAD(P)+/NAD(P)H |

Future Research Directions

Uncharacterized Metabolic Pathways and Enzymes

The primary characterized metabolic route involving 2,4-diaminopentanoate is the oxidative branch of the ornithine fermentation pathway, a variant of the Stickland reaction. nih.govasm.org In this pathway, L-ornithine is first converted to D-ornithine, which is then isomerized to (2R,4S)-2,4-diaminopentanoate by the coenzyme B12-dependent D-ornithine 4,5-aminomutase. academie-sciences.frwikipedia.org Subsequently, this compound dehydrogenase (2,4-DAPDH) catalyzes the oxidative deamination of 2,4-DAP to 2-amino-4-oxopentanoate (B13344484). wikipedia.orgnih.gov

However, the full extent of 2,4-DAP metabolism and the enzymes involved are likely not fully understood. Research into the broader family of native amine dehydrogenases (nat-AmDHs), for which 2,4-DAPDH is a reference enzyme, reveals vast uncharacterized diversity. academie-sciences.fracademie-sciences.fr Genome mining has identified thousands of homologous sequences, yet many of these enzymes remain functionally uncharacterized or are potentially misannotated. academie-sciences.fr For instance, the nat-AmDH family has been organized into five distinct groups (G1-G5) based on active site patterns. While G2 contains enzymes active on γ-keto acids and this compound, the metabolic functions of enzymes in G1 and G5 are still undefined. academie-sciences.fracademie-sciences.fr It is plausible that some of these uncharacterized homologs participate in novel metabolic pathways that either produce or consume 2,4-DAP, potentially linking it to other areas of central metabolism beyond ornithine degradation. The discovery of promiscuous enzyme activities in other metabolic contexts suggests that some of these uncharacterized enzymes may possess secondary activities involving 2,4-DAP or structurally similar compounds, opening up new, previously unknown metabolic routes. nih.gov

Systems Biology and Omics Approaches to Comprehensive Understanding

A systems-level understanding of this compound metabolism is crucial for elucidating its role within the broader metabolic and regulatory networks of an organism. While dedicated omics studies on 2,4-DAP are scarce, research on the metabolism of Clostridioides difficile, a pathogen that utilizes the ornithine fermentation pathway, provides a blueprint for future investigations. researchgate.netfrontiersin.org Integrating transcriptomics, proteomics, and metabolomics can reveal how the genes and enzymes of this pathway are regulated in response to different environmental cues and nutrient availability.

Table 1: Potential Omics-Based Approaches for this compound Research

| Omics Technique | Research Question | Potential Insights |

|---|---|---|

| Transcriptomics (RNA-seq) | How is the expression of 2,4-DAP pathway genes (e.g., aminomutase, dehydrogenase) regulated? | Identification of regulatory elements, operon structures, and transcription factors that control metabolic flux through the pathway. frontiersin.orgmdpi.com |

| Proteomics | What are the relative abundances of 2,4-DAP metabolic enzymes under different conditions? | Understanding post-transcriptional regulation and identifying key enzymes that may be bottlenecks or control points in the pathway. researchgate.netmdpi.com |

| Metabolomics | What are the intracellular and extracellular concentrations of 2,4-DAP and related metabolites? | Quantifying metabolic flux, identifying pathway intermediates, and discovering potential links to other metabolic pathways. nih.govfrontiersin.org |

| Integrated Multi-Omics | How do genetic regulation, protein expression, and metabolite levels interact to control 2,4-DAP metabolism? | Construction of comprehensive metabolic models and identification of systems-level properties, such as feedback inhibition or allosteric regulation. nih.gov |

For example, proteomic analysis of Pseudomonas pseudoalcaligenes has been used to map changes in arginine and ornithine metabolism, demonstrating the power of this approach to understand related pathways. researchgate.net Similarly, applying these techniques to organisms like Clostridium sticklandii or engineered microbes could reveal the intricate connections between 2,4-DAP metabolism and other cellular processes, such as energy generation, redox balance, and the synthesis of other amino acids. researchgate.net

Evolutionary Aspects of this compound Metabolism

The study of this compound metabolism offers a fascinating window into enzyme evolution. The key enzyme, 2,4-DAPDH, served as the starting point for the discovery of a large and diverse family of native amine dehydrogenases (nat-AmDHs). academie-sciences.fracademie-sciences.fr Phylogenetic analysis shows that these enzymes have diverged into distinct groups with varied substrate specificities. academie-sciences.fr While some groups, like G2, retain activity on substrates like this compound, other groups (G3 and G4) are more active on simpler ketones and aldehydes, and their native metabolic roles remain to be clarified. academie-sciences.fracademie-sciences.fr

This functional divergence suggests that the ancestral enzyme may have had a broader specificity, which became more specialized in different lineages. The discovery that the gene cluster for ornithine fermentation is not restricted to Clostridiaceae but is also found in phylogenetically distant phyla like Actinobacteria and Thermotogae indicates a wider and more complex evolutionary history than previously assumed, possibly involving horizontal gene transfer. asm.org

Future research using comparative genomics and ancestral sequence reconstruction could trace the evolutionary trajectory of 2,4-DAPDH and related aminomutases. nih.gov This would help answer fundamental questions about how these enzymes evolved new substrate specificities and how the metabolic pathway was assembled and disseminated across different bacterial phyla. Understanding the evolutionary constraints and diversification of this enzyme family is not only of academic interest but can also guide the engineering of novel biocatalysts. nih.gov

Development of Novel Biotechnological Processes

The enzymes of the this compound metabolic pathway and their homologs represent a valuable toolbox for biotechnology, particularly for the synthesis of chiral amines, which are important building blocks for pharmaceuticals and agrochemicals. nih.govrsc.org The reductive amination of a keto group is a powerful transformation, and enzymes that can perform this stereoselectively are in high demand. researchgate.net

Homologs of 2,4-DAPDH, such as the AmDH4 enzyme from Petrotoga mobilis, have been successfully used for the asymmetric synthesis of (4S)-4-aminopentanoic acid from 4-oxopentanoic acid with high yield and stereoselectivity. academie-sciences.frresearchgate.net This demonstrates the potential to use these enzymes "in reverse" for synthetic applications.

Future biotechnological development could focus on several key areas:

Enzyme Engineering: Using techniques like directed evolution and site-saturation mutagenesis to alter the substrate specificity of 2,4-DAPDH and its homologs. frontiersin.orgrsc.org This could expand the range of accessible chiral amines and other non-canonical amino acids. mdpi.com

Whole-Cell Biocatalysis: Developing engineered microorganisms, such as E. coli or Bacillus subtilis, to act as whole-cell catalysts. nih.govnih.gov This approach can improve enzyme stability and facilitate cofactor regeneration, making the process more cost-effective. For instance, synthetic biology principles have been used to engineer E. coli for the production of L-ornithine and guanidinoacetate, demonstrating the feasibility of reconstituting and optimizing related pathways. acs.orgfrontiersin.orgd-nb.info